4-nitro-2-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol
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Overview
Description
4-nitro-2-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol: 4-methyl-2-nitrophenol , has the chemical formula C19H14N2O4. It is a compound with intriguing properties and diverse applications.
Preparation Methods
The synthesis of this compound involves the reaction between two key starting materials:
2-hydroxy-5-nitrobenzaldehyde: (CHNO)
2-aminophenylphenylether: (2-phenoxyaniline) (CHNO)
The synthetic route proceeds as follows:
- Reflux a solution containing 2-hydroxy-5-nitrobenzaldehyde in ethanol.
- Add a solution of 2-aminophenylphenylether (2-phenoxyaniline) in ethanol.
- Stir the reaction mixture for 1 hour under reflux conditions .
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities.
Medicine: Explored for pharmacological properties.
Industry: May find applications in dye synthesis, pharmaceuticals, and materials science.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
Uniqueness: Highlighting its uniqueness, this compound combines a nitrophenyl group, a triazine ring, and a hydrazinylidene moiety.
Similar Compounds: While there are no direct analogs, related compounds include other nitrophenols and hydrazine derivatives.
Properties
Molecular Formula |
C20H19N9O5 |
---|---|
Molecular Weight |
465.4 g/mol |
IUPAC Name |
4-nitro-2-[(E)-[[4-(4-nitroanilino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C20H19N9O5/c30-17-8-7-16(29(33)34)11-13(17)12-21-26-19-23-18(24-20(25-19)27-9-1-2-10-27)22-14-3-5-15(6-4-14)28(31)32/h3-8,11-12,30H,1-2,9-10H2,(H2,22,23,24,25,26)/b21-12+ |
InChI Key |
NTUUXHSNDKNABT-CIAFOILYSA-N |
Isomeric SMILES |
C1CCN(C1)C2=NC(=NC(=N2)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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